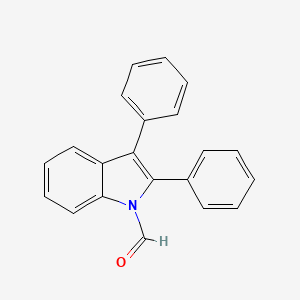![molecular formula C11H9ClN4 B14410735 [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide CAS No. 81865-11-4](/img/structure/B14410735.png)
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide is a chemical compound with a complex structure that includes a phenyl ring substituted with a chloroethyl group and a carbonohydrazonoyl dicyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(2-chloroethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Bromoethyl)phenyl]carbonohydrazonoyl dicyanide: Similar structure with a bromoethyl group instead of chloroethyl.
[4-(2-Fluoroethyl)phenyl]carbonohydrazonoyl dicyanide: Contains a fluoroethyl group, offering different reactivity and properties.
[4-(2-Iodoethyl)phenyl]carbonohydrazonoyl dicyanide: Features an iodoethyl group, which can influence its chemical behavior.
Uniqueness
The uniqueness of [4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide lies in its specific chloroethyl substitution, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
81865-11-4 |
|---|---|
Molecular Formula |
C11H9ClN4 |
Molecular Weight |
232.67 g/mol |
IUPAC Name |
2-[[4-(2-chloroethyl)phenyl]hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C11H9ClN4/c12-6-5-9-1-3-10(4-2-9)15-16-11(7-13)8-14/h1-4,15H,5-6H2 |
InChI Key |
HAWPIJHYIUAXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCl)NN=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


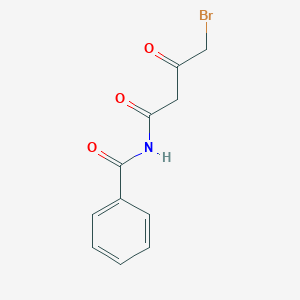
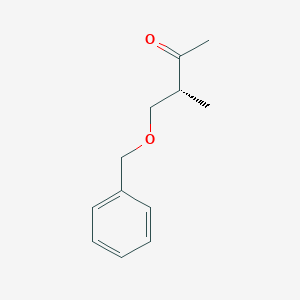
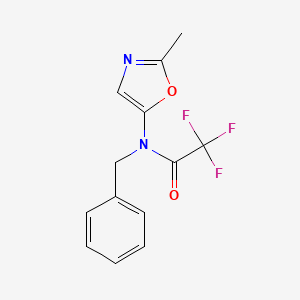
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)

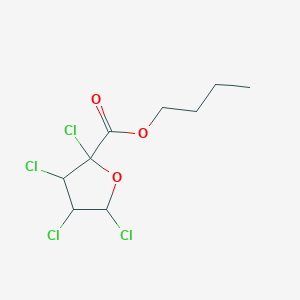
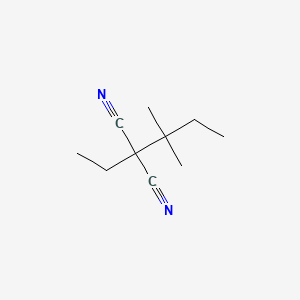
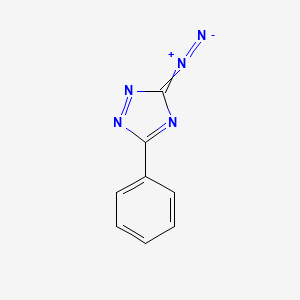

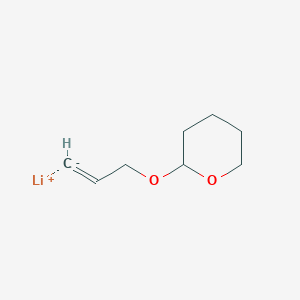
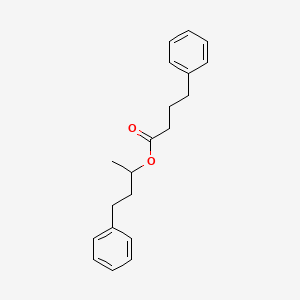
![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)

